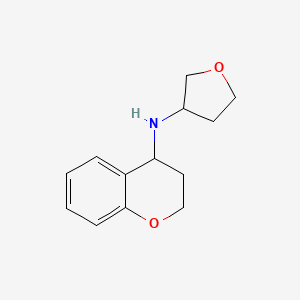
N-(oxolan-3-yl)-3,4-dihydro-2H-chromen-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(oxolan-3-yl)-3,4-dihydro-2H-chromen-4-amine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(oxolan-3-yl)-3,4-dihydro-2H-chromen-4-amine is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It may also act by scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects:
Studies have shown that N-(oxolan-3-yl)-3,4-dihydro-2H-chromen-4-amine has various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, which are associated with various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. It has also been shown to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(oxolan-3-yl)-3,4-dihydro-2H-chromen-4-amine is its versatility in various applications. It can be used as a lead compound for drug discovery, as well as in the development of organic electronic devices. However, one of the limitations is its low solubility in water, which may affect its bioavailability and efficacy in certain applications.
Future Directions
There are several future directions for N-(oxolan-3-yl)-3,4-dihydro-2H-chromen-4-amine. One potential direction is the development of new drugs based on its structure and properties. Another direction is the study of its potential applications in the field of organic electronics, where it may be used as a component in the development of new devices. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications in various diseases.
Synthesis Methods
The synthesis of N-(oxolan-3-yl)-3,4-dihydro-2H-chromen-4-amine can be achieved through a multi-step process involving the reaction of 3,4-dihydrocoumarin with an amine in the presence of a catalyst. The final product is obtained after purification and isolation steps.
Scientific Research Applications
N-(oxolan-3-yl)-3,4-dihydro-2H-chromen-4-amine has been studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. In medicinal chemistry, it has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. In drug discovery, it has been used as a lead compound for the development of new drugs. In material science, it has been studied for its potential applications in the development of organic electronic devices.
properties
IUPAC Name |
N-(oxolan-3-yl)-3,4-dihydro-2H-chromen-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-2-4-13-11(3-1)12(6-8-16-13)14-10-5-7-15-9-10/h1-4,10,12,14H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZDDMRAFRGCEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1NC2CCOC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

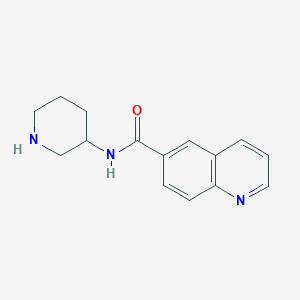
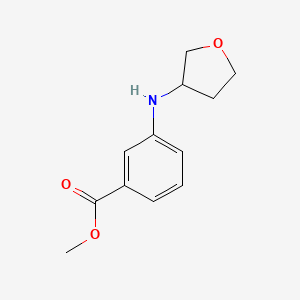
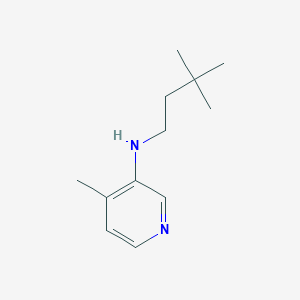
![N-[4-(oxolan-3-ylamino)phenyl]acetamide](/img/structure/B7570231.png)
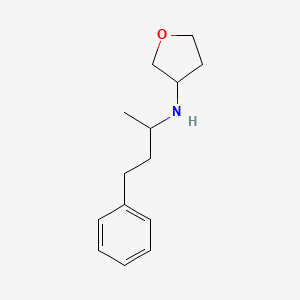
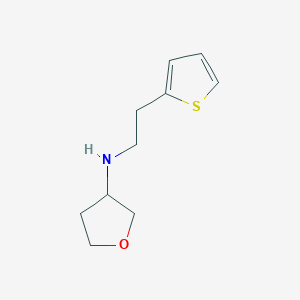

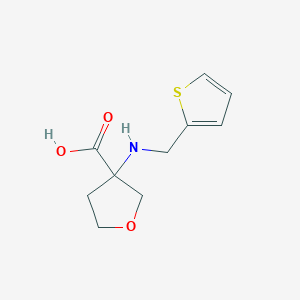


![4-[2-(Oxolan-3-ylamino)ethyl]benzenesulfonamide](/img/structure/B7570286.png)
![2-[4-(Oxolan-3-ylamino)phenyl]ethanol](/img/structure/B7570299.png)
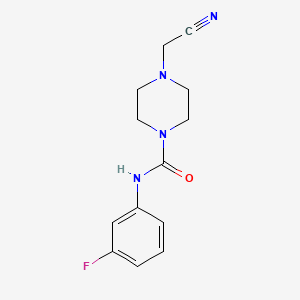
![2-[4-(2-Aminophenyl)pyrazol-1-yl]propanoic acid](/img/structure/B7570305.png)